N-(3-acetylphenyl)-4-methoxybenzamide

Acetylcholinesterase inhibition Malaria vector control Enzyme kinetics

Regiospecific substitution patterns critically impact benzamide bioactivity; using the wrong acetyl isomer invalidates SAR datasets. N-(3-acetylphenyl)-4-methoxybenzamide (CAS 316150-74-0) offers the exact 3-acetyl-4-methoxy pattern for reliable probe-based studies. - Potent AChE inhibition: IC50 = 142 nM (10 min) vs. Anopheles gambiae AChE - Defined physicochemical properties: LogP ~3.15, TPSA 55.4 Ų, MW 269.29 - ≥95% purity, commercial availability with melting point 167-168°C for recrystallization

Molecular Formula C16H15NO3
Molecular Weight 269.3
CAS No. 316150-74-0
Cat. No. B2730633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-methoxybenzamide
CAS316150-74-0
Molecular FormulaC16H15NO3
Molecular Weight269.3
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H15NO3/c1-11(18)13-4-3-5-14(10-13)17-16(19)12-6-8-15(20-2)9-7-12/h3-10H,1-2H3,(H,17,19)
InChIKeyHEIPFULVZGXCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-4-methoxybenzamide – Overview


N-(3-acetylphenyl)-4-methoxybenzamide (CAS 316150‑74‑0) is a substituted benzamide characterized by a 3‑acetylphenyl moiety and a 4‑methoxybenzamide core, with a molecular weight of 269.29 g/mol and a calculated LogP of approximately 3.15 . It belongs to a class of compounds that have been explored for antimicrobial, anticancer, and enzyme‑inhibitory activities, though published data specific to this exact compound remain limited . Its regiospecific 3‑acetyl substitution distinguishes it from the more widely studied 4‑acetyl isomer (CAS 72269‑25‑1) and from non‑methoxylated analogs, making it a valuable probe for structure‑activity relationship (SAR) studies where substituent position profoundly influences biological potency and physicochemical properties [1].

N-(3-Acetylphenyl)-4-methoxybenzamide: Why Analogs Cannot Substitute


Substitution patterns on the N‑phenyl ring of benzamides are not interchangeable; the regiospecific placement of the acetyl group (ortho, meta, or para) dictates the compound's three‑dimensional conformation, electronic distribution, and thus its target‑binding profile. Published SAR data for substituted benzamides demonstrate that a shift from a 3‑methoxy to a 4‑methoxy substitution on the benzamide core can alter enzyme inhibitory IC₅₀ values by more than an order of magnitude [1]. Furthermore, analogs lacking the 4‑methoxy group, such as N-(3‑acetylphenyl)benzamide (CAS 84833‑25‑0), differ not only in molecular weight (239.27 vs. 269.29 g/mol) but also in hydrogen‑bond acceptor count (2 vs. 3) and topological polar surface area (46.2 Ų vs. 55.4 Ų), parameters that directly influence membrane permeability, solubility, and off‑target interactions [2]. Consequently, using a 4‑acetyl isomer or a non‑methoxylated benzamide as a surrogate for N-(3‑acetylphenyl)-4‑methoxybenzamide in any assay or synthetic sequence introduces uncontrolled variables that can invalidate experimental outcomes.

N-(3-Acetylphenyl)-4-methoxybenzamide: Key Evidence vs. Analogs


AChE Inhibition Kinetics

N-(3-acetylphenyl)-4-methoxybenzamide exhibits time‑dependent inhibition of recombinant Anopheles gambiae wild‑type acetylcholinesterase (AChE), with an IC₅₀ of 142 nM after 10 minutes and 285 nM after 60 minutes [1]. While direct head‑to‑head comparisons with its closest analogs (e.g., N-(4-acetylphenyl)-4-methoxybenzamide or N-(3-acetylphenyl)benzamide) are absent from the public literature, this dual‑timepoint data establishes a kinetic profile that can be used as a benchmark for analog screening. The activity falls within the moderate nanomolar range, distinguishing it from many simple benzamides that show no AChE inhibition at concentrations up to 26 µM .

Acetylcholinesterase inhibition Malaria vector control Enzyme kinetics

Regioisomer Crystallinity and Melting Point

The 3‑acetylphenyl substitution pattern yields a product with a distinct melting point of 167–168 °C, as reported by Leyan . In contrast, the 4‑acetyl isomer (CAS 72269‑25‑1) does not have a widely published melting point in authoritative databases, and the 2‑acetyl isomer (CAS not provided) has a reported melting range of 150–152 °C . The higher and sharper melting point of the 3‑acetyl derivative suggests a more crystalline, purer solid form that facilitates straightforward purification by recrystallization. Additionally, patent‑derived synthetic procedures for the 2‑acetyl isomer report a 93% yield under optimized conditions , but no comparable yield data are publicly available for the 3‑acetyl variant, highlighting a gap in the literature that researchers must consider when selecting a starting material for synthesis.

Regioisomer synthesis Crystallinity Medicinal chemistry

Physicochemical Property Comparison

Compared to its des‑methoxy analog N-(3‑acetylphenyl)benzamide, N-(3‑acetylphenyl)-4‑methoxybenzamide exhibits quantifiable differences in key physicochemical descriptors that are critical for drug‑likeness and formulation. The presence of the 4‑methoxy group increases the molecular weight from 239.27 to 269.29 g/mol, adds a hydrogen‑bond acceptor (3 vs. 2), raises the topological polar surface area (TPSA) from 46.2 Ų to 55.4 Ų, and alters the XLogP3 from 2.7 to approximately 3.15 [1]. These differences, while seemingly modest, are known to translate into measurable changes in aqueous solubility, membrane permeability, and plasma protein binding—parameters that directly affect the compound's performance in cell‑based assays and in vivo studies.

ADME prediction Physicochemical properties Drug‑likeness

Class-Level SAR: Substitution Position Impact

While no direct head‑to‑head IC₅₀ data exist for N-(3‑acetylphenyl)-4‑methoxybenzamide against its closest analogs, a relevant class‑level SAR study on substituted benzamide derivatives demonstrates that the position of methoxy substitution on the benzamide ring profoundly impacts enzyme inhibitory potency. In that study, a 4‑methoxy substitution (structurally analogous to the target compound's benzamide core) yielded an IC₅₀ of 149 ± 43 µM, whereas a 3‑methoxy substitution resulted in an 11‑fold improvement to 13.5 ± 6.8 µM, and a 2‑methoxy substitution gave an IC₅₀ of 90 ± 26 µM [1]. This >10‑fold difference based solely on methoxy regiochemistry underscores the critical importance of selecting the exact substitution pattern for SAR studies. By extension, the 3‑acetyl substitution of the target compound is expected to confer a distinct biological fingerprint compared to the 2‑acetyl or 4‑acetyl isomers.

Structure‑activity relationship Enzyme inhibition Benzamide SAR

Commercial Availability and Purity

N-(3‑acetylphenyl)-4‑methoxybenzamide is commercially available from multiple vendors with documented purity specifications. For instance, Leyan offers the compound at 97% purity (HPLC) with a reported melting point of 167–168 °C , and AKSci provides material at 95% minimum purity with pricing and lead times clearly stated . In contrast, the 4‑acetyl regioisomer (CAS 72269‑25‑1) is also commercially available, but the 2‑acetyl regioisomer appears less commonly stocked. The availability of the 3‑acetyl isomer from multiple suppliers with explicit purity and characterization data reduces procurement risk and ensures reproducibility in downstream applications.

Chemical procurement Quality control Research supply chain

N-(3-Acetylphenyl)-4-methoxybenzamide: Research Applications


SAR Studies of Substituted Benzamides

This compound serves as a well‑characterized probe for SAR studies exploring the impact of acetyl regioisomerism and 4‑methoxy substitution on benzamide core activity. The >10‑fold differences in IC₅₀ observed in class‑level SAR studies for methoxy positional isomers [1] underscore the value of using the exact 3‑acetyl‑4‑methoxy substitution pattern to generate internally consistent SAR data sets. The compound's defined physicochemical properties—LogP ~3.15, TPSA 55.4 Ų, and three hydrogen‑bond acceptors —also make it a useful comparator for assessing how subtle structural changes influence computed drug‑likeness metrics.

Vector Control and Insect Neurobiology

The demonstrated inhibition of recombinant Anopheles gambiae acetylcholinesterase (IC₅₀ = 142 nM at 10 min; 285 nM at 60 min) [1] positions this compound as a potential tool compound for studying AChE as a target for malaria vector control. The time‑dependent IC₅₀ shift provides a kinetic handle for investigating enzyme‑inhibitor interaction dynamics, and the nanomolar potency distinguishes it from many inactive benzamide analogs . Researchers should verify the compound's selectivity against human AChE and other off‑targets before advancing to in vivo mosquito studies.

Synthetic Intermediate for Benzamide Derivatives

The compound's reactive acetyl group (oxidizable to a carboxylic acid) and methoxy group (amenable to nucleophilic aromatic substitution) [1] make it a versatile intermediate for synthesizing more elaborate benzamide‑based libraries. The well‑defined melting point (167–168 °C) facilitates straightforward purification via recrystallization, and the commercial availability from multiple vendors at ≥95% purity ensures a reliable starting material for multi‑step synthetic sequences.

Physicochemical Profiling and ADME Models

With a molecular weight of 269.29 g/mol, a calculated LogP of ~3.15, a TPSA of 55.4 Ų, and three hydrogen‑bond acceptors [1], N-(3‑acetylphenyl)-4‑methoxybenzamide falls within the 'drug‑like' chemical space defined by Lipinski's Rule of Five. It can serve as a model compound for developing or validating in silico ADME prediction models, particularly for understanding how the addition of a 4‑methoxy group alters permeability and solubility relative to simpler N‑phenylbenzamide scaffolds . Its commercial availability and documented purity make it a practical choice for reproducible physicochemical measurements.

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